molecular formula C8H17N3O B1403175 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide CAS No. 1148003-52-4

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

Cat. No. B1403175
M. Wt: 171.24 g/mol
InChI Key: XCXHUKQRFJSDGZ-KNVOCYPGSA-N
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Description

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide, also known as 2-MPZ, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of applications, such as in organic synthesis, enzyme inhibition, and drug design.

Scientific Research Applications

Anticonvulsant Applications

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide derivatives have been studied for their potential anticonvulsant properties. Severina et al. (2020) synthesized thioacetamide derivatives and evaluated their anticonvulsant activity. These compounds demonstrated moderate anticonvulsant effects in a model of pentylenetetrazole-induced seizures in rats, indicating their potential in epilepsy treatment. The study highlights the importance of structural modifications in enhancing biological activity and offers insights into the relationship between structure and anticonvulsant activity (Severina et al., 2020).

Antimicrobial and Anthelmintic Properties

Research by Khan et al. (2019) on the sulfonamides and alkylated piperazine derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) revealed significant antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited promising biological activities, highlighting their potential as multifunctional agents for treating various infections (Khan et al., 2019).

Anticancer Activities

The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives by Duran and Demirayak (2012) and their testing against a panel of human tumor cell lines indicated reasonable anticancer activity against melanoma-type cell lines. This research provides a foundation for the development of new anticancer agents based on the structure of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide derivatives (Duran & Demirayak, 2012).

Positive Inotropic Evaluation

A study by Wu et al. (2012) synthesized and evaluated the positive inotropic activity of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides. These compounds showed favorable in vitro activity compared to the standard drug milrinone, indicating their potential in treating heart conditions by increasing the force of heart muscle contraction (Wu et al., 2012).

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHUKQRFJSDGZ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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